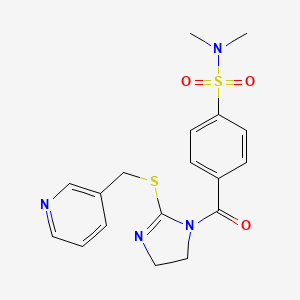

N,N-dimethyl-4-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-dimethyl-4-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N4O3S2 and its molecular weight is 404.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N,N-dimethyl-4-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing information from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Dimethylamine group : Enhances solubility and bioavailability.

- Pyridinylmethylthio moiety : Potentially contributes to interaction with biological targets.

- Imidazole ring : Known for diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing imidazole and sulfonamide groups often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains. In one study, imidazole derivatives showed promising activity against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Imidazole-containing compounds are frequently explored for their anticancer potential. A related study demonstrated that certain imidazole derivatives inhibited farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. The most effective compounds in this series exhibited low IC50 values, indicating strong inhibitory effects on cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

- Hydrophobic substituents at specific positions enhance enzyme inhibition.

- Aryl groups linked through hydrogen bonds significantly improve activity against cancer cells .

Case Study 1: Antimicrobial Testing

In a comparative study, several imidazole derivatives were synthesized and evaluated for antimicrobial activity using the cylinder well diffusion method. The results indicated that compounds with similar structural features to N,N-dimethyl derivatives exhibited enhanced activity against both gram-positive and gram-negative bacteria .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Compound A | 15 mm inhibition zone | 12 mm inhibition zone |

| N,N-Dimethyl Compound | 18 mm inhibition zone | 16 mm inhibition zone |

Case Study 2: Anticancer Efficacy

A series of analogs were tested for their ability to inhibit the growth of various cancer cell lines. One particular derivative showed an IC50 value of 24 nM against a breast cancer cell line, demonstrating significant potential as an anticancer agent .

科学研究应用

Anticancer Activity

Numerous studies have indicated that compounds similar to N,N-dimethyl-4-(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives containing the benzenesulfonamide structure have been tested against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells. These studies often employ quantitative structure–activity relationship (QSAR) models to evaluate the efficacy of these compounds in inhibiting cancer cell proliferation .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates that similar sulfonamide derivatives possess activity against a range of bacterial strains, including those responsible for tuberculosis. The mechanisms often involve inhibition of bacterial enzymes critical for survival and replication .

Antitubercular Activity

In vitro studies have demonstrated that certain derivatives of this compound can inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds were subjected to rigorous testing to evaluate their activity against vital mycobacterial enzymes, showcasing their potential as antitubercular agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Sulfonamide Group : This step often involves the reaction of an amine with a sulfonyl chloride.

- Pyridine Substitution : The final product is obtained by introducing the pyridinylthio group via nucleophilic substitution reactions.

Case Study 1: Anticancer Evaluation

In a recent study published in Molecules, researchers synthesized a series of benzenesulfonamide derivatives and evaluated their anticancer activities against multiple cell lines. The most promising compounds exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against cancer cells while demonstrating selectivity over normal cells .

Case Study 2: Antimicrobial Assessment

Another study focused on evaluating the antimicrobial efficacy of related compounds against various pathogens. Results indicated that specific derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics .

属性

IUPAC Name |

N,N-dimethyl-4-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S2/c1-21(2)27(24,25)16-7-5-15(6-8-16)17(23)22-11-10-20-18(22)26-13-14-4-3-9-19-12-14/h3-9,12H,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRSRPFHUPYRDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。